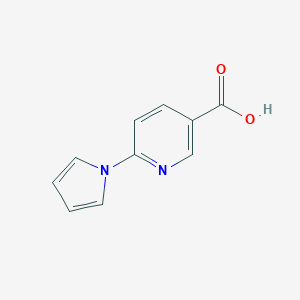
6-(1H-Pyrrol-1-yl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nicotinic acid derivatives often involves complex organic reactions utilizing palladium-catalyzed processes, ionic liquid catalysts, and other innovative methods. For example, the practical synthesis of key pharmaceutical intermediates similar to 6-(1H-Pyrrol-1-yl)nicotinic acid involves regioselective chlorination and a palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006). Additionally, protic ionic liquids derived from nicotine, such as nicotinium sulfate, offer biocompatible catalysts for selective acetylation of amines, hinting at the versatility in synthesizing nicotinic acid derivatives (Tamaddon & Azadi, 2017).
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives is characterized using techniques like NMR, FT-IR, and X-ray crystallography. Studies on similar compounds reveal detailed insights into their molecular geometry, vibrational frequencies, and chemical shift values (Dege et al., 2014). Such analyses are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Nicotinic acid and its derivatives engage in a variety of chemical reactions, forming complexes and undergoing transformations that highlight their chemical versatility. For instance, nicotinic acid esters have been synthesized and used to create thieno[2, 3-b]pyridines and other heterocyclic compounds through cyclization and condensation reactions (Gad-Elkareem et al., 2006).
Physical Properties Analysis
The physical properties of nicotinic acid derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are determined by the compound's molecular structure and can significantly affect its behavior in chemical reactions and biological systems.
Chemical Properties Analysis
The chemical properties of 6-(1H-Pyrrol-1-yl)nicotinic acid, like acidity, basicity, and reactivity towards various reagents, can be inferred from studies on similar compounds. For example, the synthesis of nicotinic acid-based pseudopeptides bearing an amidoxime function illustrates the compound's ability to participate in regioselective reactions and form biologically relevant structures (Ovdiichuk et al., 2015).
Wissenschaftliche Forschungsanwendungen
Nicotinic Acid and Cardiovascular Health
Nicotinic acid, also known as niacin, has been extensively studied for its potent lipid-modifying effects, which are crucial in the prevention and treatment of cardiovascular diseases. Research has highlighted its capability to lower LDL (low-density lipoprotein) and VLDL (very low-density lipoprotein) cholesterol levels while raising HDL (high-density lipoprotein) cholesterol. These effects contribute significantly to reducing the risk of coronary heart disease (Digby, Lee, & Choudhury, 2009; Figge, Figge, Souney, Mutnick, & Sacks, 1988). Moreover, niacin's role extends beyond lipid modification, exhibiting anti-inflammatory properties and potentially improving endothelial function, thereby offering a multifaceted approach to cardiovascular health management.
Metabolic Syndrome and Diabetes
Niacin's impact on metabolic syndrome and diabetes mellitus highlights its therapeutic potential beyond cholesterol management. It has been shown to modulate dyslipidemia effectively in type 2 diabetes and metabolic syndrome, suggesting a valuable role in managing these conditions. However, its use must be balanced with careful monitoring due to potential effects on glucose metabolism (McCormack & Keating, 2005).
Anticancer Potential
Emerging research into nicotinic acid derivatives has opened new avenues for anticancer drug development. Novel derivatives of nicotinic acid have shown promising results in preclinical studies, indicating potential applications in cancer treatment. These findings underscore the importance of further exploration into nicotinic acid's mechanism of action and its derivatives for therapeutic use in oncology (Jain, Utreja, Kaur, & Jain, 2020).
Neurological Disorders
Nicotinic acid and its receptors have been implicated in various neurological conditions, including schizophrenia and cognitive deficits. The modulation of nicotinic acetylcholine receptors by nicotinic acid could represent a novel approach to treating these disorders, offering potential improvements in cognitive function and symptom management (Buccafusco, Beach, & Terry, 2009; Martin, Kem, & Freedman, 2004).
Safety and Hazards
The safety data sheet for a related compound, “6-(1H-Pyrazol-1-yl)nicotinic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
6-pyrrol-1-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLGOBAHBJQAJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377301 |
Source


|
| Record name | 6-(1H-Pyrrol-1-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-Pyrrol-1-yl)nicotinic acid | |
CAS RN |
175135-86-1 |
Source


|
| Record name | 6-(1H-Pyrrol-1-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

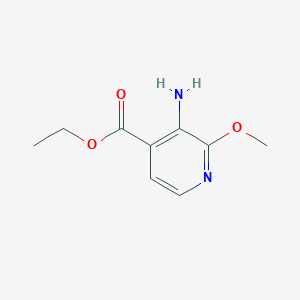

![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)
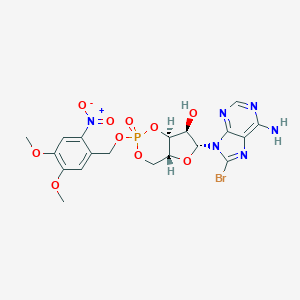
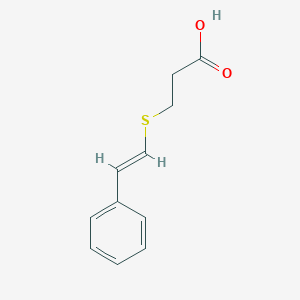
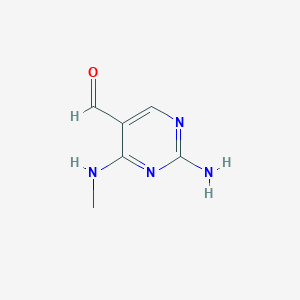
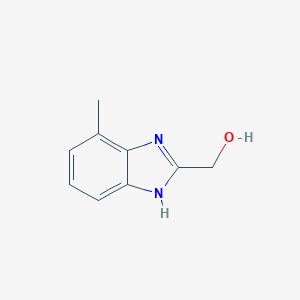

![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)


![10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B67815.png)
![Tris[4-(tridecafluorohexyl)phenyl]phosphine](/img/structure/B67816.png)
